molecular formula C13H20N4O2S B13762168 Caffeine, 8-(isopentylthio)- CAS No. 73747-35-0

Caffeine, 8-(isopentylthio)-

Cat. No.: B13762168
CAS No.: 73747-35-0
M. Wt: 296.39 g/mol
InChI Key: MGAOAMZOLCYPSY-UHFFFAOYSA-N
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Description

Caffeine, 8-(isopentylthio)- is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is part of the xanthine alkaloid family and is characterized by the addition of an isopentylthio group at the 8th position of the caffeine molecule. This modification can potentially alter its pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of caffeine, 8-(isopentylthio)- typically involves the introduction of the isopentylthio group to the caffeine molecule. One common method is the nucleophilic substitution reaction where 8-bromocaffeine is reacted with isopentylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of caffeine derivatives often involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Caffeine, 8-(isopentylthio)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to remove the isopentylthio group.

    Substitution: The isopentylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkylthiols or amines can be used in the presence of bases like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Caffeine or other derivatives depending on the extent of reduction.

    Substitution: Various caffeine derivatives with different functional groups at the 8th position.

Scientific Research Applications

Caffeine, 8-(isopentylthio)- has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of thioalkyl substitutions on xanthine derivatives.

    Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of caffeine, 8-(isopentylthio)- is similar to that of caffeine. It primarily acts as an antagonist of adenosine receptors, which leads to increased neuronal activity and the release of neurotransmitters like dopamine and norepinephrine. The addition of the isopentylthio group may enhance its lipophilicity, potentially affecting its absorption and distribution in the body.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: The parent compound, known for its stimulant effects.

    Theobromine: A related xanthine alkaloid found in chocolate, with milder stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

Uniqueness

Caffeine, 8-(isopentylthio)- is unique due to the presence of the isopentylthio group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in different biological activities and potential therapeutic applications compared to its parent compound and other xanthine derivatives.

Properties

CAS No.

73747-35-0

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C13H20N4O2S/c1-8(2)6-7-20-12-14-10-9(15(12)3)11(18)17(5)13(19)16(10)4/h8H,6-7H2,1-5H3

InChI Key

MGAOAMZOLCYPSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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